molecular formula C34H32N4NiO4 B12414444 Ni(II) Protoporphyrin IX

Ni(II) Protoporphyrin IX

Cat. No.: B12414444
M. Wt: 619.3 g/mol
InChI Key: IJROJBFZULUEEG-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ni(II) Protoporphyrin IX typically involves the reaction of protoporphyrin IX with a nickel salt, such as nickel acetate or nickel chloride, in the presence of a suitable solvent like methanol or dimethyl sulfoxide (DMSO). The reaction is often carried out under reflux conditions to ensure complete metalation of the porphyrin ring. The resulting product is then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is typically purified using large-scale chromatography or crystallization techniques to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: Ni(II) Protoporphyrin IX undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(III) or nickel(IV) porphyrin species, while reduction reactions can produce nickel(I) or nickel(0) complexes .

Scientific Research Applications

Biological Applications

1. Metalloprotein Synthesis
Ni(II) Protoporphyrin IX serves as a precursor for the synthesis of nickel-reconstituted metalloproteins. These proteins are essential for studying enzyme mechanisms and developing biomimetic catalysts that mimic natural processes .

2. Enzyme Activity Studies
Research has shown that this compound can enhance the activity of certain enzymes, such as ferrochelatase, which catalyzes the incorporation of metal ions into protoporphyrin IX to form heme. Variants of ferrochelatase evolved to exhibit increased Ni(II)-chelatase activity demonstrate improved efficiencies, suggesting potential applications in biotechnology and synthetic biology .

3. Therapeutic Potential
There is ongoing research into the therapeutic uses of this compound, particularly in targeting diseases related to heme metabolism. Its interaction with biomolecules like DNA and proteins opens avenues for developing novel therapeutic agents .

Catalytic Applications

1. Catalysis in Organic Reactions
this compound has been utilized as a catalyst in various organic reactions, including oxidation and reduction processes. Its ability to facilitate electron transfer makes it a valuable component in catalytic systems aimed at synthesizing complex organic molecules .

2. Photocatalysis
Recent studies have explored the use of this compound in photocatalytic applications, where it acts as a sensitizer for light-driven reactions. This property is particularly useful in artificial photosynthesis and solar energy conversion technologies .

Sensing Technologies

1. Biosensors
this compound-modified electrodes have been developed for biosensing applications, particularly for the amperometric detection of neurotransmitters like acetylcholine. These sensors leverage the electrochemical properties of the porphyrin to achieve high sensitivity and selectivity .

2. Environmental Monitoring
Due to its ability to interact with various biomolecules, this compound is also being investigated for environmental sensing applications, where it can detect pollutants or changes in biochemical markers in ecosystems .

Electrochemical Applications

1. Modified Electrodes
The incorporation of this compound into electrode materials enhances their electrochemical performance. Studies have demonstrated that poly(this compound) modified electrodes exhibit improved amperometric responses, making them suitable for various analytical applications .

Application AreaSpecific Use CasesKey Benefits
Biological SystemsMetalloproteins, enzyme activity studiesEnhanced enzyme efficiency
CatalysisOrganic reactions, photocatalysisFacilitation of electron transfer
Sensing TechnologiesBiosensors for neurotransmittersHigh sensitivity and selectivity
Electrochemical ApplicationsModified electrodes for analytical detectionImproved electrochemical performance

Mechanism of Action

The mechanism of action of Ni(II) Protoporphyrin IX involves its interaction with molecular targets and pathways in biological systems. The compound can bind to enzymes and proteins, altering their activity and function. For example, it can inhibit the activity of ferrochelatase, an enzyme involved in heme biosynthesis, by binding to its active site . Additionally, this compound can generate reactive oxygen species upon light irradiation, leading to oxidative damage in target cells, which is the basis for its use in photodynamic therapy .

Comparison with Similar Compounds

Uniqueness: Ni(II) Protoporphyrin IX is unique due to its limited propensity for axial ligation and its distortion upon binding to ferrochelatase. These properties make it distinct from other metalloporphyrins and contribute to its specific applications in scientific research and industry .

Biological Activity

Ni(II) Protoporphyrin IX (NiPPIX) is a metalloporphyrin derivative of protoporphyrin IX, a crucial component in various biological systems. It plays significant roles in biochemical processes, particularly in oxygen transport and electron transfer mechanisms. This article provides a detailed examination of the biological activity of this compound, highlighting its synthesis, enzymatic interactions, and potential applications in medicine and biotechnology.

Chemical Structure:

  • Molecular Formula: C34_{34}H32_{32}N4_4NiO4_4
  • Molecular Weight: 619.336 g/mol
  • CAS Number: 15415-30-2

NiPPIX is synthesized through the incorporation of nickel ions into protoporphyrin IX. This process is facilitated by enzymes such as ferrochelatase, which typically catalyzes the insertion of iron into protoporphyrin IX to form heme. The metal ion substitution can alter the structural and electronic properties of the porphyrin, influencing its biological activity and interaction with various biomolecules .

Role in Oxygen Binding

This compound exhibits unique properties in oxygen binding compared to its iron counterpart. Studies show that NiPPIX can stabilize certain hemoglobin structures while exhibiting lower affinity for oxygen than heme . This property makes it a valuable model for studying the structural dynamics of hemoglobin and other metalloproteins.

Enzymatic Interactions

Research indicates that NiPPIX interacts with various enzymes, notably ferrochelatase. Variants of this enzyme have been engineered to enhance Ni2+^{2+}-chelatase activity, resulting in increased catalytic efficiency for both nickel and iron chelation into protoporphyrin IX. The kinetic parameters suggest that modifications to the enzyme reduce the nonplanar saddling deformation of the porphyrin substrate, which correlates with improved metal ion preference .

Physiological Implications

NiPPIX has been studied for its potential physiological roles:

  • Oxygen Transport: While less effective than heme, NiPPIX can still participate in oxygen transport mechanisms.
  • Electron Transfer: Its ability to facilitate electron transfer makes it relevant in various biochemical pathways, including those involved in cellular respiration and metabolism .

Therapeutic Potential

This compound has been explored for therapeutic applications due to its ability to modulate biological systems:

  • Antioxidant Activity: NiPPIX may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
  • Cancer Research: Its role as a photosensitizer in photodynamic therapy is being investigated for potential cancer treatments.

Electrochemical Applications

NiPPIX modified electrodes have been developed for various electroanalytical applications. These electrodes can detect neurotransmitters like acetylcholine and choline, showcasing NiPPIX's utility in biosensor technology .

Study 1: Hemoglobin Interaction

A study investigated the interaction of this compound with hybrid hemoglobins. The findings revealed that while binding affinity was lower than that of iron-containing hemoglobin, structural changes were observed upon binding, indicating potential applications in understanding hemoglobin functionality under varying conditions .

Study 2: Enzyme Kinetics

Another research focused on the kinetic parameters of evolved ferrochelatase variants that exhibited enhanced activity towards Ni2+^{2+}. The study highlighted how modifications could lead to better performance in chelating metal ions into protoporphyrin IX, suggesting implications for biotechnological applications where metal ion incorporation is critical .

StudyFocusFindings
Study 1Hemoglobin InteractionStructural changes upon binding; lower affinity than iron
Study 2Enzyme KineticsEnhanced chelation activity with evolved ferrochelatase variants

Properties

Molecular Formula

C34H32N4NiO4

Molecular Weight

619.3 g/mol

IUPAC Name

3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;nickel(2+)

InChI

InChI=1S/C34H34N4O4.Ni/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2

InChI Key

IJROJBFZULUEEG-UHFFFAOYSA-L

Canonical SMILES

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Ni+2]

Origin of Product

United States

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